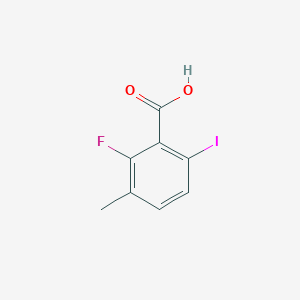

2-氟-6-碘-3-甲基苯甲酸

描述

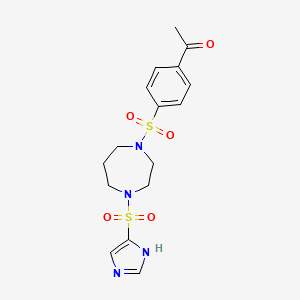

“2-Fluoro-6-iodo-3-methylbenzoic acid” is a chemical compound with the molecular formula C8H6FIO2 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-iodo-3-methylbenzoic acid” can be represented by the molecular formula C8H6FIO2 . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.科学研究应用

合成与化学性质:赵浩宇等(2010)以2-氨基-6-氟苯甲酸为起始原料,合成了结构相似的2-氟-6-碘苯甲酸。该工艺具有生产成本低、反应条件温和等优点,适合规模化生产 (赵浩宇、张奇萌,& J. 陶,2010).

在材料科学中的作用:K. Zherikova 和 S. Verevkin (2019) 的一项研究调查了卤代苯甲酸的热力学性质,包括具有氟、氯、溴和碘取代基的苯甲酸。这项研究对于材料科学以及评估化学物质在环境和大气中的归宿具有重要意义 (K. Zherikova & S. Verevkin,2019).

在金属有机框架中的应用:Juan P Vizuet 等人(2021)使用调节剂 2-氟苯甲酸在金属有机框架 (MOF) 中制备稀土簇,突出了稀土 MOF 中可能存在的氟桥连基团。这表明该化合物具有创造新型 MOF 结构的潜力 (Juan P Vizuet 等人,2021).

在医药中的应用:L. Zhou 等人(2020)在一项研究中使用相关的化合物 5-碘-2-甲基苯甲酸合成具有潜在抗肺癌活性的新杂环化合物。这证明了类似化合物在开发新型抗癌剂中的潜在应用 (L. Zhou 等人,2020).

在环境中的应用:H. Mouttaki 等人(2008)研究了 Syntrophus aciditrophicus 对氟化苯甲酸酯的代谢,提供了对芳香酸代谢的初始步骤及其环境影响的见解 (H. Mouttaki、M. Nanny,& M. McInerney,2008).

生物降解研究:F. Boersma 等人(2004)研究了 Sphingomonas sp. HB-1 对氟苯甲酸异构体的生物降解,阐明了此类化合物的微生物降解途径,这对于了解其环境归宿非常重要 (F. Boersma 等人,2004).

作用机制

Mode of Action

Benzoic acid derivatives are known to undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of fluorine and iodine atoms in the compound could potentially influence its reactivity and interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-6-iodo-3-methylbenzoic acid . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and interaction with its targets.

属性

IUPAC Name |

2-fluoro-6-iodo-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRLGIOIAJNDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

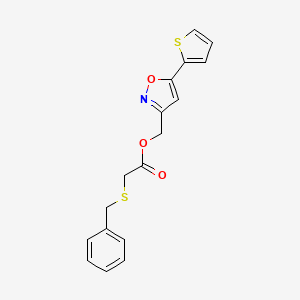

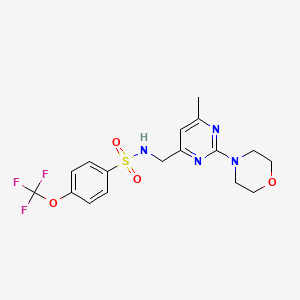

![Ethyl 3-(4-chlorophenyl)-5-(3,4-diethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2888885.png)

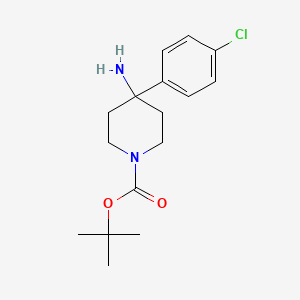

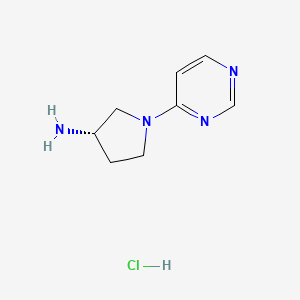

![1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2888889.png)

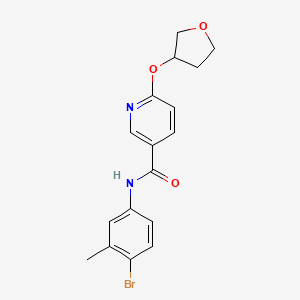

![2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B2888892.png)

![3-(4-chlorophenyl)-1-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2888893.png)

![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2888894.png)

![N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide](/img/structure/B2888897.png)